Algestone acetophenide, also referred to as 16α,17α-dihydroxyprogesterone acetophenide, is a synthetic progestogen that acts as an agonist of the progesterone receptor. It is primarily utilized in hormonal therapies and has applications in reproductive health, particularly in combination with estrogens for contraceptive purposes. The compound is classified under progestogens and has been studied for its pharmacological effects, including its role in estrus synchronization and as a potential injectable contraceptive.
Algestone acetophenide is derived from 17α-hydroxyprogesterone and features a unique acetophenide moiety. Its chemical formula is , with a molar mass of approximately 448.603 g/mol. The compound is listed under various chemical databases, including PubChem and ChemSpider, with the CAS number 24356-94-3 .
The synthesis of algestone acetophenide involves several key steps:
The synthesis methods reported yield initial product purities ranging from approximately 70% to over 99%, depending on the specific conditions used during the reactions .
Algestone acetophenide exhibits a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be represented using various notations:
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6
AHBKIEXBQNRDNL-WFKURFPISA-N
The compound has a melting point of approximately 150.5 °C, indicating its solid state at room temperature .
Algestone acetophenide is involved in several chemical reactions:
As a synthetic progestogen, algestone acetophenide binds to the progesterone receptor, mimicking the effects of natural progesterone. This binding initiates various cellular processes associated with reproductive functions, including preparation of the endometrium for potential implantation of an embryo. Its long elimination half-life of approximately 24 days when administered intramuscularly allows for sustained biological activity .
Algestone acetophenide has several scientific uses:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0